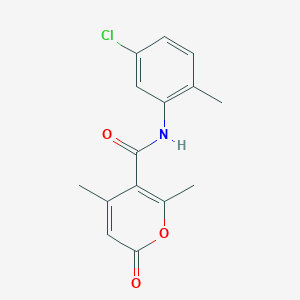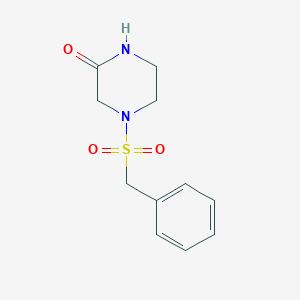![molecular formula C13H20N2O2 B7473648 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DPA-714 and is classified as a selective ligand for the translocator protein (TSPO). The TSPO is a mitochondrial protein that is involved in the regulation of cellular bioenergetics, apoptosis, and inflammation. DPA-714 has been found to have potential applications in various scientific fields such as neuroscience, cancer research, and immunology.
Wirkmechanismus
DPA-714 acts as a selective ligand for the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide, which is expressed in various tissues including the brain, heart, and immune system. The N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide is involved in the regulation of mitochondrial function, apoptosis, and inflammation. DPA-714 binds to the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide and modulates its activity, leading to the regulation of cellular bioenergetics, apoptosis, and inflammation.
Biochemical and Physiological Effects:
DPA-714 has been found to have various biochemical and physiological effects. In the brain, it has been found to have neuroprotective effects and can reduce neuroinflammation. In the immune system, it has been found to modulate the immune response and can reduce inflammation. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for lab experiments. It is a selective ligand for the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide, which allows for the specific targeting of mitochondrial function, apoptosis, and inflammation. It has also been found to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of DPA-714 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of DPA-714. One direction is the development of more potent and selective ligands for the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide. Another direction is the investigation of the role of the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide in various diseases and the development of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide-targeted therapeutics. Additionally, the use of DPA-714 in combination with other drugs or therapies for the treatment of various diseases should also be explored.
Synthesemethoden
The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with tert-butylamine to form the tert-butyl ester. This is followed by the reaction of the tert-butyl ester with 1,3-dibromo-2-propanol to form the corresponding bromohydrin. The final step involves the reaction of the bromohydrin with N-methyl-N-(4-methoxyphenyl)acetamide to form DPA-714.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been found to have neuroprotective effects and can be used for the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, it has been found to have anticancer properties and can be used for the development of cancer therapeutics. In immunology, it has been found to modulate the immune response and can be used for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-9(2)15-11(16)10(8)7-14-12(17)13(3,4)5/h6H,7H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINQYYOZZWQBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)




![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)

![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)

